2-methoxy-N-(2-methylbenzyl)benzamide
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Overview
Description
2-methoxy-N-(2-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a methoxy group (-OCH3) and a methylbenzyl group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylbenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 2-methylbenzylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-methoxybenzoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-methylbenzylamine in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane (CH2Cl2) or toluene (C7H8) are commonly used in the reaction process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).
Reduction: The carbonyl group (C=O) in the benzamide structure can be reduced to form an amine group (-NH2).
Substitution: The methoxy group can be substituted with other functional groups such as halogens (e.g., chlorine, bromine).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-methylbenzyl)benzamide.
Reduction: Formation of 2-methoxy-N-(2-methylbenzyl)benzylamine.
Substitution: Formation of 2-chloro-N-(2-methylbenzyl)benzamide or 2-bromo-N-(2-methylbenzyl)benzamide.
Scientific Research Applications
2-methoxy-N-(2-methylbenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: Similar structure but with a methoxy and methyl group attached to the nitrogen atom.
N-benzylbenzamide: Similar structure but without the methoxy group.
N,N-dimethylbenzamide: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
2-methoxy-N-(2-methylbenzyl)benzamide is unique due to the presence of both a methoxy group and a methylbenzyl group, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methoxy-N-[(2-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-4-8-13(12)11-17-16(18)14-9-5-6-10-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHRODAWDPSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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